7-Nitrochroman-4-one
Overview
Description
7-Nitrochroman-4-one is an organic compound with the chemical formula C9H5NO4. It belongs to the class of chromanone derivatives, which are known for their diverse biological and pharmaceutical activities. The chroman-4-one framework consists of a benzene ring fused to a dihydropyranone ring, making it a significant structural entity in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 7-Nitrochroman-4-one involves the nitration of 7-hydroxy-4-dihydrochromone using nitric acid. The reaction conditions can be adjusted according to the specific needs of the synthesis .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrochroman-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution.
Major Products:
Reduction: The major product is 7-aminochroman-4-one.
Substitution: Depending on the nucleophile, various substituted chroman-4-one derivatives can be formed.
Scientific Research Applications
7-Nitrochroman-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an anticancer and antimicrobial agent.
Industry: It is utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Nitrochroman-4-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Chroman-4-one: Lacks the nitro group but shares the core structure.
Flavanone: Similar structure but with a different substitution pattern.
Isoflavone: Contains a different arrangement of the benzene and pyranone rings.
Uniqueness: 7-Nitrochroman-4-one is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other chromanone derivatives .
Properties
IUPAC Name |
7-nitro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJDOYAXWWYHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537839 | |
Record name | 7-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22528-79-6 | |
Record name | 7-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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